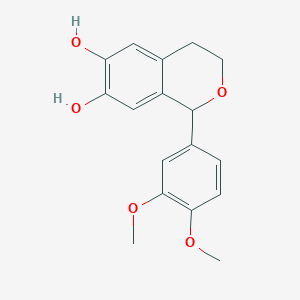
1-(3,4-Dimethoxyphenyl)-3,4-dihydro-1H-2-benzopyran-6,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-3,4-dihydro-1H-2-benzopyran-6,7-diol is an organic compound that belongs to the class of benzopyrans This compound is characterized by the presence of a benzopyran ring system with two hydroxyl groups and two methoxy groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-3,4-dihydro-1H-2-benzopyran-6,7-diol typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the benzopyran ring system. One common method involves the use of a catalytic amount of sodium hydroxide in a mechanochemical process . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of solid-phase catalysts. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3,4-dihydro-1H-2-benzopyran-6,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3,4-dihydro-1H-2-benzopyran-6,7-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3,4-dihydro-1H-2-benzopyran-6,7-diol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through pathways involving oxidative stress modulation and anti-inflammatory responses . The specific molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the compound.
3,4-Dimethoxycinnamic acid: Another related compound with similar functional groups.
Uniqueness
1-(3,4-Dimethoxyphenyl)-3,4-dihydro-1H-2-benzopyran-6,7-diol is unique due to its benzopyran ring system combined with methoxy and hydroxyl groups
Properties
CAS No. |
861144-99-2 |
|---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-6,7-diol |
InChI |
InChI=1S/C17H18O5/c1-20-15-4-3-11(8-16(15)21-2)17-12-9-14(19)13(18)7-10(12)5-6-22-17/h3-4,7-9,17-19H,5-6H2,1-2H3 |
InChI Key |
AOGJDKDWUYMSER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CCO2)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















